molecular formula C15H14N4O B2443131 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-77-1

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2443131
CAS No.: 887456-77-1
M. Wt: 266.304
InChI Key: WZRWZSNKZOZOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a phenyl ring substituted with a methyl group and a prop-2-enyl group.

Biochemical Analysis

Biochemical Properties

1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one exerts its biochemical potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

This compound affects the capacity of cells to repair and replicate. It inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidine with an appropriate allyl halide to introduce the prop-2-enyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique substitution pattern, which enhances its binding affinity to specific molecular targets. The presence of the prop-2-enyl group contributes to its selectivity and potency as a kinase inhibitor, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(2-methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-3-8-18-10-16-14-12(15(18)20)9-17-19(14)13-7-5-4-6-11(13)2/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWZSNKZOZOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.